molecular formula C9H12N2O B8311674 2-(1-Ethoxybutylidene)propanedinitrile CAS No. 35260-97-0

2-(1-Ethoxybutylidene)propanedinitrile

Cat. No.: B8311674
CAS No.: 35260-97-0
M. Wt: 164.20 g/mol
InChI Key: RQUBFCKHWLKLRV-UHFFFAOYSA-N
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Description

2-(1-Ethoxybutylidene)propanedinitrile is a substituted propanedinitrile derivative characterized by an ethoxybutylidene group attached to the central dinitrile framework. Propanedinitriles are versatile intermediates in organic synthesis, pharmaceuticals, and materials science due to their electron-deficient cyano groups, which enable diverse reactivity and applications in charge-transfer systems .

Properties

CAS No.

35260-97-0

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-(1-ethoxybutylidene)propanedinitrile

InChI

InChI=1S/C9H12N2O/c1-3-5-9(12-4-2)8(6-10)7-11/h3-5H2,1-2H3

InChI Key

RQUBFCKHWLKLRV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C(C#N)C#N)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences among propanedinitrile derivatives:

Compound Name Substituent/Functional Group Key Structural Features
2-(1-Ethoxybutylidene)propanedinitrile Ethoxybutylidene Ethoxy group enhances electron donation; flexible alkyl chain may improve solubility.
2-{(4-Chlorophenyl)phenylmethyl}propanedinitrile (3c) Chlorophenyl/pyrrolylphenyl Electron-withdrawing Cl increases polarity; rigid aromatic systems .
2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile Thiazolidinone ring Planar heterocyclic ring enables π-stacking; bioactivity (antimicrobial, antitumor) .
[Chloro(phenyl)methylidene]propanedinitrile (α-Chlorobencylidenemalononitrile) Chlorophenylmethylene Strong electron-withdrawing Cl enhances electrophilicity; used in riot control agents .
2-(1,2-Dimethylquinolin-4-ylidene)propanedinitrile Quinoline ring Extended conjugation improves absorption in visible spectrum; potential for optoelectronics .

Physical and Spectral Properties

Substituents significantly influence melting points, solubility, and spectral signatures:

Compound Melting Point (°C) IR (C≡N stretch, cm⁻¹) $^1$H NMR Shifts (δ, ppm)
3c (Chlorophenyl derivative) 143–145 ~2200–2250 Aromatic H: 6.8–7.5; CH$_3$: 2.3–2.5
3d (Methoxyphenyl derivative) 113–116 ~2200–2250 OCH$_3$: 3.8; aromatic H: 6.6–7.3
Thiazolidinone derivative Not reported ~2220–2240 Thiazolidinone H: 4.1–4.3 (CH$_2$); aromatic H: 7.2–7.8
α-Chlorobencylidenemalononitrile Not reported ~2230–2260 Chlorophenyl H: 7.4–7.6; dinitrile C: 115–120 (δ, $^{13}$C)
Quinoline derivative Not reported ~2210–2240 Quinoline H: 7.5–8.3; CH$_3$: 2.6–2.8

Key Observations:

  • Electron-Donating Groups (e.g., ethoxy, methoxy): Lower melting points (e.g., 3d: 113–116°C vs. 3c: 143–145°C) due to reduced crystallinity. Methoxy groups also deshield aromatic protons (δ ~6.6–7.3) .
  • Electron-Withdrawing Groups (e.g., Cl): Increase polarity and melting points (3c: 143–145°C) while shifting $^{13}$C NMR signals upfield .
  • Heterocyclic Systems (e.g., thiazolidinone, quinoline): Enhance rigidity and π-π interactions, critical for bioactivity and optoelectronic applications .

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